molecular formula C28H22N4O3 B11988989 3-(3-(Benzyloxy)PH)-N'-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide

3-(3-(Benzyloxy)PH)-N'-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11988989
M. Wt: 462.5 g/mol
InChI Key: IJJVGGOMHFUSTL-STBIYBPSSA-N
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Description

3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a naphthyl moiety, and a pyrazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.

    Condensation with Naphthyl Aldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It has shown potential as a bioactive molecule, with studies indicating possible antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide
  • 1-Benzyl-4-((2-((2-HO-1-naphthyl)methylene)hydrazino)carbonyl)pyridinium chloride
  • 4-((2-((2-HO-1-naphthyl)methylene)hydrazino)carbonyl)-1-methylpyridinium chloride

Uniqueness

The uniqueness of 3-(3-(Benzyloxy)PH)-N’-((2-HO-1-naphthyl)methylene)-1H-pyrazole-5-carbohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C28H22N4O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H22N4O3/c33-27-14-13-20-9-4-5-12-23(20)24(27)17-29-32-28(34)26-16-25(30-31-26)21-10-6-11-22(15-21)35-18-19-7-2-1-3-8-19/h1-17,33H,18H2,(H,30,31)(H,32,34)/b29-17+

InChI Key

IJJVGGOMHFUSTL-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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